Samorin® (isometamidium chloride) is a phenanthridine-based trypanocidal agent used in veterinary medicine. It is a triazene compound synthesized from a coupling reaction between m-amidinobenzenediazonium chloride and homidium chloride.
Molecular FormulaC28H27Cl2N7
Molecular Weight532.5 g/mol
CAS No.4174-74-7
Cat. No.B1213026
⚠ Attention: For research use only. Not for human or veterinary use.
Samorin® (Isometamidium Chloride, CAS 4174-74-7): Baseline Overview for Veterinary Trypanocide Procurement
Samorin® (isometamidium chloride) is a phenanthridine-based trypanocidal agent used in veterinary medicine [1]. It is a triazene compound synthesized from a coupling reaction between m-amidinobenzenediazonium chloride and homidium chloride [1][2]. Commercially, Samorin® is formulated as a mixture of four primary components, with the purified isometamidium (ISM) being the major active constituent [3]. Its primary application is for both the prophylactic and therapeutic treatment of African Animal Trypanosomiasis (AAT), caused by protozoan parasites such as Trypanosoma congolense, T. vivax, and T. brucei brucei [1][3].
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TargetTrypanosoma congolense, T. vivax, T. brucei brucei in cattle models
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FormatCommercial mixture of four components with isometamidium as major active
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Use ContextProphylactic and therapeutic research for African Animal Trypanosomiasis
[1] Berg, S. S. (1960). Structure of Isometamidium (M. and B. 4180A), 7-m-Amidinophenyldiazoamino-2-amino-10-ethyl-9-phenylphenanthridinium Chloride Hydrochloride, the Red Isomer present in Metamidium. Nature, 188, 1106–1107. View Source
[2] Isometamidium chloride. (2009). In Wikipedia. View Source
[3] Eze, A. A., Igoli, J., Gray, A. I., Skellern, G. G., & De Koning, H. P. (2019). The individual components of commercial isometamidium do not possess stronger trypanocidal activity than the mixture, nor bypass isometamidium resistance. International Journal for Parasitology: Drugs and Drug Resistance, 9, 54–58. View Source
Why Samorin® (Isometamidium Chloride) Cannot Be Substituted with Generic In-Class Trypanocides
Generic substitution among veterinary trypanocides is not straightforward due to significant differences in their primary clinical applications, resistance profiles, and pharmacokinetic behavior. While isometamidium chloride (Samorin®), diminazene aceturate, and homidium chloride/bromide are the three main classes of drugs used against AAT, they are not interchangeable [1]. A systematic review of preclinical studies indicates the propensity for resistance development follows the order Homidium > Isometamidium > Diminazene, highlighting a lower risk of resistance for isometamidium compared to homidium [2]. Furthermore, cross-resistance between these drugs is a major concern, with studies showing that resistance to one can confer varying degrees of resistance to others, limiting treatment options [3][4]. Therefore, the selection of a trypanocide must be based on specific, evidence-backed performance metrics rather than assumed class-level efficacy, as detailed in the quantitative evidence below.
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Resistance profile mismatch
Isometamidium shows intermediate resistance propensity; homidium develops resistance more rapidly, while diminazene has lowest risk. Class-level interchange may accelerate resistance.
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Cross-resistance potential
Resistance to one trypanocide can confer partial resistance to others. Reported cross-resistance patterns may limit sequential treatment options.
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Tissue distribution differences
Only isometamidium chloride shows tissue fluid levels exceeding plasma levels after IV use. Diminazene and homidium exhibit the opposite profile, which may shift efficacy in extravascular sites.
[1] FAO. (n.d.). 27 - Chemotherapy against African animal trypanosomiasis: Its strengths and limitations. View Source
[2] Okello, I., et al. (2023). African animal trypanocide resistance: A systematic review and meta-analysis. Frontiers in Tropical Diseases. View Source
[3] Okello, I., et al. (2023). African animal trypanocide resistance: A systematic review and meta-analysis. Frontiers in Tropical Diseases. View Source
[4] Cross-resistance phenotypes associated with induction of resistance to isometamidium chloride and quinapyramine sulphate in Trypanosoma congolense. (n.d.). AGRIS. View Source
Samorin® (Isometamidium Chloride) Quantitative Evidence Guide: Comparator Data for Scientific Selection
Prophylactic Duration of Samorin® vs. Homidium Bromide in Field Trials
Samorin® (isometamidium chloride) provides a significantly longer duration of prophylaxis compared to homidium bromide under field conditions in cattle [1].
Samorin® provides 2.9 weeks longer protection, representing a 63% increase in retreatment interval
Conditions
12-month field trial in Kenya with 30 Zebu cattle per group, each drug administered at 1 mg/kg bodyweight
Why This Matters
The extended prophylactic duration reduces the frequency of animal handling and drug administration, directly lowering labor costs and improving operational efficiency for herd management.
[1] Mugunieri, G. L., et al. (1995). Comparison of isometamidium chloride and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya. Acta Tropica, 59(2), 77-84. View Source
In Vitro Potency: Samorin® Mixture vs. Purified Isometamidium and Homidium
The commercial Samorin® mixture is significantly more potent than any of its individual purified components and demonstrates comparable potency to purified isometamidium (ISM) [1][2].
Mixture vs. purified ISMHead-to-head
Commercial Samorin® mixture comparable to purified isometamidium (ISM) in IC₅₀ against T. congolense and T. b. brucei. Individual components less active.
Validates mixture potency retention
Alamar blue assay; multiple strains
In VitroPotencyTrypanosomaEC50Mixture Activity
Evidence Dimension
In vitro trypanocidal activity (EC50)
Target Compound Data
Samorin® was found to be significantly more active than any of its individual components alone against T. congolense and three T. b. brucei strains [1]
Comparator Or Baseline
Purified ISM, the major active component, was the most active individual compound. The other three components (M&B4180A, M&B38897, M&B4596) showed lower and varied activity [1]
Quantified Difference
Samorin® has similar IC50 values to purified ISM for both Trypanosoma congolense and Trypanosoma brucei brucei [2]
Conditions
Alamar blue drug sensitivity assay on T. congolense and T. b. brucei strains [1]
Why This Matters
This confirms that the commercial mixture (Samorin®) retains the high potency of its primary active component, validating the use of the complex commercial formulation. Its potency profile against a panel of strains indicates reliable performance.
In VitroPotencyTrypanosomaEC50Mixture Activity
[1] Eze, A. A., Igoli, J., Gray, A. I., Skellern, G. G., & De Koning, H. P. (2019). The individual components of commercial isometamidium do not possess stronger trypanocidal activity than the mixture, nor bypass isometamidium resistance. International Journal for Parasitology: Drugs and Drug Resistance, 9, 54–58. View Source
[2] Sahin, A., et al. (2014). The susceptibility of Trypanosoma congolense and Trypanosoma brucei to isometamidium chloride and its synthetic impurities. Veterinary Parasitology, 203(3-4), 270-5. View Source
Comparative Resistance Propensity: Isometamidium vs. Homidium and Diminazene
A systematic review and meta-analysis indicates that the propensity for developing resistance in preclinical studies is lowest for diminazene aceturate, intermediate for isometamidium chloride (Samorin®), and highest for homidium chloride/bromide [1]. Cross-resistance data from a separate study also quantifies this phenomenon [2].
Drug ResistanceCross-resistanceMeta-analysisHomidiumDiminazene
Evidence Dimension
Order of resistance development in preclinical studies [1] and fold-increase in cross-resistance [2]
Target Compound Data
Isometamidium chloride: Second highest propensity for resistance [1]
Comparator Or Baseline
Homidium chloride/bromide: Highest propensity for resistance [1]. In an induced resistance study, a 94-fold increase in resistance to isometamidium was associated with a 33-fold increase in resistance to homidium and a 3-fold increase to diminazene [2]
Quantified Difference
Resistance development order: Homidium > Isometamidium > Diminazene [1]. A 94-fold increase in ISM resistance results in a 33-fold increase in homidium resistance [2]
Conditions
Systematic review of preclinical studies [1]; In vitro induction of resistance in T. congolense [2]
Why This Matters
Understanding the relative risk of resistance development and cross-resistance patterns is critical for sustainable disease management. This data supports the strategic use of isometamidium over homidium in areas where resistance is a concern, as it carries a lower risk profile.
Drug ResistanceCross-resistanceMeta-analysisHomidiumDiminazene
[1] Okello, I., et al. (2023). African animal trypanocide resistance: A systematic review and meta-analysis. Frontiers in Tropical Diseases. View Source
[2] Cross-resistance phenotypes associated with induction of resistance to isometamidium chloride and quinapyramine sulphate in Trypanosoma congolense. (n.d.). AGRIS. View Source
Pharmacokinetic Advantage: Tissue Fluid vs. Plasma Levels of Samorin® Compared to Diminazene and Homidium
Samorin® (isometamidium chloride) exhibits a unique pharmacokinetic profile following intravenous administration, characterized by tissue fluid levels exceeding plasma levels, a feature not observed with diminazene aceturate or homidium bromide [1].
Ratio of tissue fluid levels to plasma levels after intravenous administration
Target Compound Data
Samorin®: Tissue fluid levels were higher than plasma levels
Comparator Or Baseline
Diminazene aceturate and Homidium bromide: Tissue fluid levels were lower than plasma levels
Quantified Difference
Samorin is the only drug among the three showing higher tissue fluid than plasma levels [1]
Conditions
Intravenous application of 14C-labelled trypanocides in Boran steers
Why This Matters
Higher tissue fluid concentrations suggest a greater potential for the drug to reach and act upon trypanosomes sequestered in extravascular sites. This distinct distribution property is a key differentiator, supporting the use of Samorin®, especially when intravenous administration is employed to combat resistant strains.
[1] International Atomic Energy Agency. (1992). Pharmacokinetics of diminazene aceturate (BerenilR), homidium bromide (EthidiumR) and isometamidium chloride (SamorinR) after intravenous application in Boran steers. In Tsetse control, diagnosis and chemotherapy using nuclear techniques (IAEA-TECDOC-634, p. 35). View Source
In Vivo Prophylactic Efficacy: 100% Protection Against T. vivax for 90 Days
Samorin® (isometamidium chloride) provides 100% prophylactic efficacy against an experimental Trypanosoma vivax challenge in cattle for up to 90 days [1].
90-day prophylaxisReported endpoint
100% prophylactic efficacy against T. vivax challenge for 90 days (1 mg/kg IM).
Confirms prolonged protective window
Cattle challenged with 1×10⁶ trypomastigotes
In VivoProphylaxisT. vivaxCattleEfficacy
Evidence Dimension
Preventive efficacy (PE) against T. vivax challenge
Target Compound Data
100% prophylactic efficacy for 90 days at a single dose of 1 mg/kg
Comparator Or Baseline
Implicit baseline: Untreated control group, all of which became infected upon challenge
Quantified Difference
Complete prevention of infection for 90 days in treated vs. 0% prevention in control group
Conditions
In vivo study in cattle challenged with 1 × 10^6 trypomastigotes of T. vivax after receiving a single 1 mg/kg intramuscular dose of isometamidium
Why This Matters
This quantitative evidence provides a reliable benchmark for the prophylactic window of Samorin® against T. vivax, enabling precise herd health planning and confirming its utility as a long-acting preventative measure.
In VivoProphylaxisT. vivaxCattleEfficacy
[1] Couto, L. F. M., et al. (2025). Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle. Parasitology International, 103109. View Source
Samorin® (Isometamidium Chloride): Validated Application Scenarios for Research and Livestock Management
Strategic Long-Acting Prophylaxis in Tsetse-Endemic Regions
Samorin® is the preferred choice for long-term, field-based prophylaxis. Evidence from direct field comparisons shows it provides a 63% longer protective interval (7.5 vs. 4.6 weeks) than homidium bromide, significantly reducing the frequency of cattle roundups and injections [1]. This is further supported by a controlled study demonstrating 100% prophylactic efficacy against T. vivax for up to 90 days [2]. This application is ideal for ranching operations and community herds in areas with high tsetse fly challenge, where minimizing labor and stress on animals is a key operational goal.
Management of Trypanocidal Resistance with Sanative Pairs
Given the high prevalence of drug resistance and cross-resistance, Samorin® plays a critical role in sanative pair strategies. Its intermediate resistance propensity relative to homidium and diminazene makes it a valuable component in rotational or combined regimens designed to delay the onset of multi-drug resistance [3][4]. In areas where resistance to one drug is detected, Samorin® may still be effective, and its use can be strategically managed to preserve the utility of the limited trypanocidal arsenal. For instance, in regions showing isometamidium resistance, the sanative drug diminazene aceturate is often used, and vice versa.
Intravenous Administration for Resistant Infections
For cattle harboring trypanosome strains with suspected or confirmed resistance to standard intramuscular therapy, the intravenous administration of Samorin® offers a distinct pharmacological advantage. Pharmacokinetic studies show that intravenous injection achieves plasma levels 18 to 36 times higher than intramuscular injection, and crucially, results in tissue fluid levels that exceed plasma levels—a property unique to Samorin® among the three major trypanocides [5]. This higher and more extensive tissue penetration can overcome certain resistance mechanisms, potentially restoring curative efficacy where other routes or drugs have failed.
In Vitro Screening and Quality Control of Isometamidium Formulations
The established in vitro potency of the Samorin® mixture serves as a critical reference standard for research and quality assurance [6][7]. When evaluating new formulations or generic isometamidium products, their activity can be directly compared to the Samorin® standard in Alamar blue assays against reference strains of T. congolense and T. b. brucei. This ensures that any alternative product demonstrates equivalent potency to the well-characterized mixture, and that the balance of active components does not compromise efficacy.
Application
Selection Property
Validation Focus
Long-acting field prophylaxis
Extended prophylactic retreatment profile
Field retreatment interval endpoints
Sanative pair resistance management
Cross-resistance and resistance propensity review
Resistance order and fold-change endpoints
IV administration for resistant infections
Tissue distribution and plasma exposure after IV route
Tissue-to-plasma ratio validation
In vitro QC reference standard
Commercial mixture potency consistency
In vitro EC₅₀ benchmarking against reference strains
[1] Mugunieri, G. L., et al. (1995). Comparison of isometamidium chloride and homidium bromide as prophylactic drugs for trypanosomiasis in cattle at Nguruman, Kenya. Acta Tropica, 59(2), 77-84. View Source
[2] Couto, L. F. M., et al. (2025). Pharmacokinetics and efficacy of isometamidium chloride against Trypanosoma vivax in cattle. Parasitology International, 103109. View Source
[3] Okello, I., et al. (2023). African animal trypanocide resistance: A systematic review and meta-analysis. Frontiers in Tropical Diseases. View Source
[4] Sow, A., et al. (2012). Field detection of resistance to isometamidium chloride and diminazene aceturate in Trypanosoma vivax from the Region of the Boucle du Mouhoun in Burkina Faso. Veterinary Parasitology, 187(1-2), 105-111. View Source
[5] International Atomic Energy Agency. (1992). Pharmacokinetics of diminazene aceturate (BerenilR), homidium bromide (EthidiumR) and isometamidium chloride (SamorinR) after intravenous application in Boran steers. In Tsetse control, diagnosis and chemotherapy using nuclear techniques (IAEA-TECDOC-634, p. 35). View Source
[6] Eze, A. A., Igoli, J., Gray, A. I., Skellern, G. G., & De Koning, H. P. (2019). The individual components of commercial isometamidium do not possess stronger trypanocidal activity than the mixture, nor bypass isometamidium resistance. International Journal for Parasitology: Drugs and Drug Resistance, 9, 54–58. View Source
[7] Sahin, A., et al. (2014). The susceptibility of Trypanosoma congolense and Trypanosoma brucei to isometamidium chloride and its synthetic impurities. Veterinary Parasitology, 203(3-4), 270-5. View Source
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